(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, pyrrolidine, and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with pyrrolidine-2-carboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to a more efficient and scalable synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or oxadiazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or oxadiazole derivatives.
Substitution: Formation of substituted pyridine or oxadiazole derivatives with various functional groups.
Scientific Research Applications
(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)-1,2,4-oxadiazole: Lacks the pyrrolidine ring, which may result in different biological activities.
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the pyridine ring, which may affect its chemical reactivity and biological properties.
3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole: Contains a different oxadiazole ring, which may influence its stability and reactivity.
Uniqueness
(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of both pyridine and pyrrolidine rings, which contribute to its distinct chemical and biological properties. The combination of these rings with the oxadiazole moiety enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-pyridin-3-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H12N4O/c1-3-8(7-12-5-1)10-14-11(16-15-10)9-4-2-6-13-9/h1,3,5,7,9,13H,2,4,6H2/t9-/m0/s1 |
InChI Key |
GSELZSLDFVXXLZ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NO2)C3=CN=CC=C3 |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
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